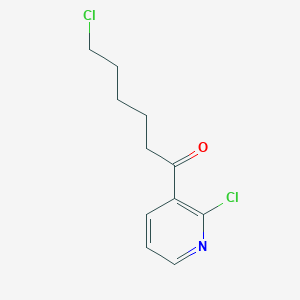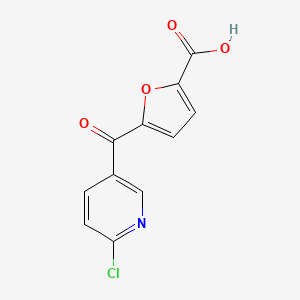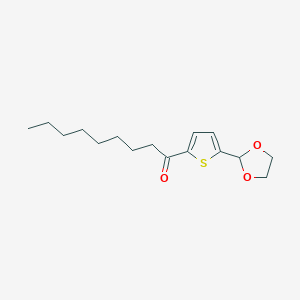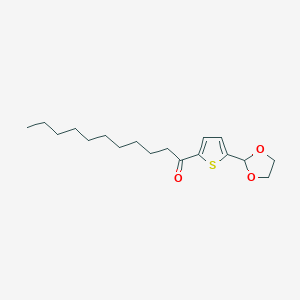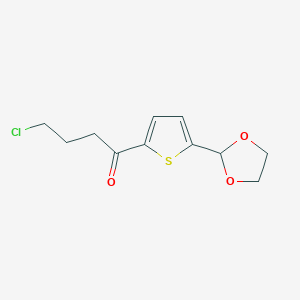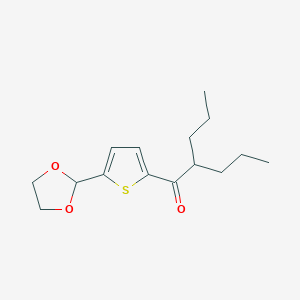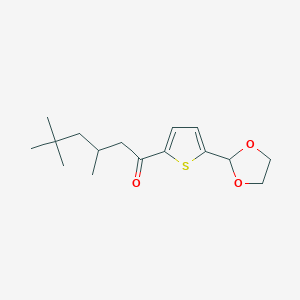![molecular formula C13H10N2O4 B1359429 4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid CAS No. 161955-60-8](/img/structure/B1359429.png)
4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid
Vue d'ensemble
Description
“4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” is a chemical compound with the linear formula C13H10N2O4 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 258.23 .
Synthesis Analysis
While specific synthesis methods for “4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” were not found, there are general methods for synthesizing bipyridines. One approach involves the selective substitution on only one pyridyl motif that could contain electron-donating (−CH3) or electron-withdrawing (−F, −Cl, −CF3) groups which causes electronic/steric effects on one nitrogen atom in 4,4′-bipyridines .
Molecular Structure Analysis
The InChI code for “4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” is 1S/C13H10N2O4/c1-19-13(18)9-3-5-15-11(7-9)10-6-8(12(16)17)2-4-14-10/h2-7H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” is a white to yellow solid at room temperature . It has a molecular weight of 258.23 .
Applications De Recherche Scientifique
Photophysical Studies of Organic-Soluble Lanthanide Complexes
4-Aryl-2,2′-bipyridine-6-carboxylic acids, including variants like 4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid, have been synthesized and used in the preparation of neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. These complexes display interesting photophysical properties, making them significant in the field of luminescence and materials science (Krinochkin et al., 2019).
Electrocarboxylation Catalyzed by Cobalt Complexes
The compound is related to bipyridine derivatives used in electrocatalytic carboxylation reactions. In this context, similar bipyridine compounds have been utilized as catalysts in the electrocarboxylation of arylmethyl chlorides, producing arylacetic acids and substituted toluenes (Chung et al., 2000).
Application in Electrochemiluminescence and Chemiluminescence
Derivatives of 2,2'-bipyridine, including those with carboxylic acid groups, have been synthesized for use in electrochemiluminescence (ECL) and chemiluminescence applications. These compounds exhibit interesting properties when used with electrodes in aqueous solutions, relevant for bioaffinity assays (Jiang et al., 2006).
Ring-Opening Polymerization of O-Carboxyanhydride Monomers
The synthesis and ring-opening polymerization (ROP) of O-carboxyanhydride (OCA) monomers derived from similar carboxylic acids have been reported. These processes are vital in creating biodegradable polymers with applications in medicine and environmental science (Pounder et al., 2011).
Synthesis and Properties of Functionalized Ruthenium(II) Polypyridyl Complexes
Functionalized ruthenium(II) polypyridyl complexes, related to 4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid, have been synthesized for development in biosensing and biomedical applications. These complexes have shown potential as photoinduced CO-releasers, making them significant in the field of PhotoCORMs (Bischof et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Methoxycarbonyl)phenylboronic acid”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is advised to wash off with plenty of water .
Propriétés
IUPAC Name |
2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(18)9-3-5-15-11(7-9)10-6-8(12(16)17)2-4-14-10/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPAQOCWAFNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



